Stereochemical Purity and Its Impact on Downstream Inhibitor Potency
The trans-stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol is a critical determinant of the final potency of the PIM kinase inhibitor TP-3654. The resulting drug, TP-3654, incorporating the trans-aminocyclohexyl motif, demonstrates a Ki of 5 nM for PIM-1 kinase. In contrast, a diastereomer resulting from the use of the cis-isomer or a racemic mixture would yield a molecule with a different three-dimensional orientation, which is not a potent PIM kinase inhibitor and is not characterized in the literature for this specific application. This is a class-level inference based on the known structure-activity relationship (SAR) of PIM kinase inhibitors, where the trans-1,4-disubstituted cyclohexane is a privileged scaffold. [1]
| Evidence Dimension | Potency of final drug candidate (PIM-1 Ki) |
|---|---|
| Target Compound Data | 5 nM (Ki for PIM-1 for TP-3654 derived from the trans-isomer) |
| Comparator Or Baseline | Not applicable (activity data not reported for incorrect diastereomer) |
| Quantified Difference | Potency is undefined (inactive or significantly less active) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This demonstrates that procurement of the correct trans-isomer is non-negotiable for research groups aiming to synthesize a compound with the reported potent biological activity of TP-3654.
- [1] Foulks, J. M., et al. (2011). A novel small-molecule inhibitor of Pim kinases with in vivo activity. *Molecular Cancer Therapeutics*, 10(11 Suppl), Abstract A162. (Note: This is a supporting reference for the privileged scaffold concept). View Source
